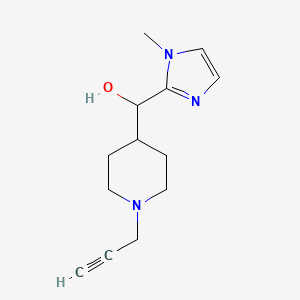
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule that belongs to the class of imidazole-based compounds. It has been studied extensively for its ability to modulate specific receptors in the central nervous system, making it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol involves its ability to modulate specific receptors in the central nervous system. The compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. By modulating the sigma-1 receptor, (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol can alter the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol has been shown to have several biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and a reduction in anxiety and depression. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By reducing the activity of the HPA axis, (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol can reduce the symptoms of stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol in lab experiments include its ability to modulate specific receptors in the central nervous system, making it a promising candidate for the development of novel drugs. The compound is also relatively easy to synthesize and has been shown to have a high yield and high purity. The limitations of using (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol in lab experiments include its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol. One direction is the development of novel drugs based on the structure of the compound. The compound has been shown to modulate specific receptors in the central nervous system, making it a promising candidate for the development of drugs for the treatment of various neurological disorders. Another direction is the study of the compound's mechanism of action. The compound has been shown to bind to the sigma-1 receptor, but the exact mechanism of action is not fully understood. Further studies are needed to elucidate the compound's mechanism of action. Finally, the compound's potential toxicity needs to be further studied to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol involves several steps. The first step involves the reaction of 1-methylimidazole with propargyl bromide to form 1-(prop-2-ynyl)-1-methylimidazole. The second step involves the reaction of 1-(prop-2-ynyl)-1-methylimidazole with 4-piperidone to form (1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol. The synthesis process has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to modulate specific receptors in the central nervous system, making it a promising candidate for the development of drugs for the treatment of various neurological disorders. The compound has been studied for its potential use in the treatment of anxiety, depression, and addiction.
Propiedades
IUPAC Name |
(1-methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-7-16-8-4-11(5-9-16)12(17)13-14-6-10-15(13)2/h1,6,10-12,17H,4-5,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPEFSANBMVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CCN(CC2)CC#C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylimidazol-2-yl)-(1-prop-2-ynylpiperidin-4-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)





![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)
![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)




![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)